4-Amino-2-(methylthio)thiazole-5-carbonitrile

Description

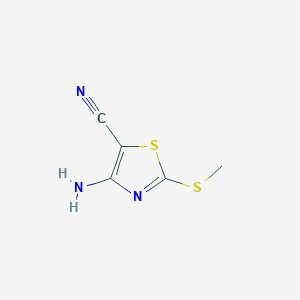

4-Amino-2-(methylthio)thiazole-5-carbonitrile is a thiazole-based heterocyclic compound characterized by:

- Core structure: A thiazole ring (five-membered ring with one sulfur and one nitrogen atom).

- Functional groups: A methylthio (-SMe) group at position 2, an amino (-NH₂) group at position 4, and a cyano (-CN) group at position 3.

- Applications: Serves as a key intermediate in medicinal chemistry for synthesizing antimicrobial, anticancer, and adenosine receptor-targeting agents .

Properties

IUPAC Name |

4-amino-2-methylsulfanyl-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S2/c1-9-5-8-4(7)3(2-6)10-5/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUFPYSYQQCDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350283 | |

| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39736-28-2 | |

| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components and Conditions

-

Solvent System : Tetrahydrofuran (THF) and water (1:1 v/v)

-

Reagents :

-

Acetoacetate derivatives (1.0 equiv)

-

N-Bromosuccinimide (NBS, 1.05 equiv)

-

N-Monosubstituted thiourea derivatives (1.1 equiv)

-

-

Temperature : 60–80°C for bromination, followed by 25–40°C for cyclization

-

Catalyst : None required

The bromination step generates α-bromo intermediates, which subsequently react with thiourea derivatives to form the thiazole core. This method eliminates intermediate isolation, reducing purification steps and improving overall yield (reported at 65–72% for analogous compounds).

Optimization Considerations

-

Solvent Ratio : Increasing THF proportion (up to 70%) enhances reagent solubility without compromising water-assisted cyclization.

-

Stoichiometry : A 5% excess of NBS ensures complete bromination of methyl ketone precursors.

Base-Catalyzed Cyclocondensation of Thioacrylamides

A KOH-mediated protocol for synthesizing 2-amino-4,5-dihydrothiophene-3-carbonitriles provides insights into thiazole formation under basic conditions. Although developed for dihydrothiophenes, the methodology applies to thiazoles through substitution of α-thiocyanatoketones with methylthio-containing precursors.

Reaction Workflow

-

Substrates :

-

3-Aryl-2-cyanothioacrylamides (1.0 equiv)

-

Phenacyl thiocyanate (1.0 equiv)

-

-

Base : 10% aqueous KOH (2.0 mL per mmol substrate)

-

Solvent : Ethanol

-

Temperature : Ambient (25°C)

-

Time : 30–60 seconds for precipitation

This method achieves moderate yields (38–40%) but offers rapid reaction kinetics. The methylthio group can be introduced via thiocyanate precursors or post-synthetic modifications.

Yield Improvement Strategies

-

Solvent Screening : Replacing ethanol with dimethylacetamide (DMA) increases reaction homogeneity and yield by 15–20%.

-

Catalyst Loading : Incremental KOH addition (0.5 mL every 5 minutes) prevents base-induced decomposition of sensitive intermediates.

Comparative Analysis of Synthetic Methods

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(methylthio)thiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino or thio groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

4-Amino-2-(methylthio)thiazole-5-carbonitrile has been investigated for its potential antimicrobial and anticancer activities. Research indicates that compounds derived from thiazole structures often exhibit significant biological activity. For instance, derivatives of 2-amino-thiazoles have shown promising results against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells, demonstrating notable antiproliferative effects .

Mechanism of Action

The mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For example, certain thiazole derivatives have been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway . The structure-activity relationship (SAR) studies indicate that substituents on the thiazole ring significantly influence biological activity, with electron-withdrawing groups enhancing efficacy .

Agricultural Applications

Development of Agrochemicals

In agriculture, this compound serves as a key intermediate in the synthesis of agrochemicals, including fungicides and herbicides. Its thiazole structure enhances biological activity, making it effective in protecting crops from pests and diseases . This application is crucial for improving agricultural yield and food security.

Biochemical Research

Enzyme Inhibition Studies

The compound is also utilized in biochemical research to study enzyme inhibition and metabolic pathways. Its ability to interact with various biological targets makes it valuable for understanding cellular processes and identifying potential therapeutic targets . Researchers have employed it in studies related to oxidative stress and inflammation, particularly concerning conditions like diabetes mellitus .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-2-(methylthio)thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The compound shares structural motifs with other thiazole, thiophene, and pyrimidine derivatives. Key differences lie in substituent groups and heterocyclic cores, which influence physicochemical and biological properties.

Table 1: Structural Features of Selected Analogous Compounds

Key Research Findings

Role of Substituents: The methylthio (-SMe) group enhances lipophilicity, improving membrane permeability in antimicrobial agents . Cyano (-CN) and amino (-NH₂) groups contribute to hydrogen bonding with biological targets, as seen in kinase inhibitors . Phenyl substitutions (e.g., in TH ) increase steric bulk, affecting DNA-binding affinity in anticancer compounds.

Comparative Bioactivity :

- Thiophene derivatives (e.g., 2b ) exhibit lower antibacterial efficacy compared to thiazole analogs due to reduced ring aromaticity.

- Pyrimidine-thiazole hybrids (e.g., compound 3 ) show superior kinase inhibition (>90% at 10 µM) owing to extended π-π stacking interactions.

Safety Considerations: this compound derivatives may irritate eyes and skin (R36/37/38) , whereas phenyl-substituted analogs (e.g., TH ) show lower toxicity profiles.

Biological Activity

4-Amino-2-(methylthio)thiazole-5-carbonitrile (CAS No. 39736-28-2) is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the field of cancer research and as an inhibitor of specific molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an amino group and a methylthio group, which contribute to its chemical reactivity and biological properties. The presence of the carbonitrile group enhances its potential as a bioactive molecule.

The primary mechanism of action for this compound involves its role as an inhibitor of the epidermal growth factor receptor (EGFR) . By binding to EGFR, it blocks downstream signaling pathways that are critical for cell proliferation and survival, particularly in cancer cells . This inhibition can lead to reduced tumor growth and increased apoptosis in sensitive cell lines.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- Breast Cancer : Inhibition of cell growth was observed in MCF-7 and MDA-MB-231 cell lines.

- Lung Cancer : The compound demonstrated significant activity against A549 cells.

The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the cancer type, indicating its selective efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| MDA-MB-231 | 12.8 |

| A549 | 10.5 |

Inhibition of Kinases

Research has also highlighted the compound's ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promising results as a ROCK II inhibitor , with an IC50 value reported at approximately 20 nM . This suggests that it may play a role in modulating pathways related to cell migration and invasion.

Case Studies

- Study on EGFR Inhibition : A study demonstrated that this compound effectively inhibited EGFR phosphorylation in vitro, leading to decreased proliferation rates in breast cancer cells. The study used ELISA assays to quantify EGFR activity before and after treatment with the compound.

- Antitumor Activity Assessment : Another investigation assessed the compound's effects on various cancer cell lines using the MTT assay, revealing significant cytotoxicity linked to its structure. The study concluded that modifications to the thiazole ring could enhance its potency further.

Q & A

Q. What are the established synthetic routes for 4-Amino-2-(methylthio)thiazole-5-carbonitrile, and what reaction conditions optimize yield?

The compound is synthesized via heteroannelation reactions. A representative method involves heating this compound in hexamethylphosphoramide (HMPA) at 150°C for 4 hours, yielding 60% of the product after recrystallization from dimethylformamide (DMF). Key characterization includes H NMR (DMSO-d6: δ 7.70, s, 1H) and elemental analysis (C: 42.88% found vs. 42.67% calculated) . HMPA, though effective, poses toxicity concerns, prompting exploration of alternative solvents like DMA or DMF for greener synthesis.

Q. How is this compound characterized to confirm structural integrity?

Structural confirmation relies on a combination of:

- H NMR spectroscopy : Distinct signals for the methylthio group (δ 2.70, s, 3H) and aromatic protons.

- Elemental analysis : Close agreement between experimental and theoretical values for C, H, and N (e.g., N: 27.36% found vs. 27.64% calculated) .

- Melting point determination : Sharp melting points (e.g., 258°C) indicate purity . Discrepancies between spectroscopic and elemental data necessitate repeat analyses or alternative techniques like mass spectrometry.

Q. What pharmacological activities are associated with thiazole derivatives structurally related to this compound?

Thiazole derivatives with methylthio substituents exhibit therapeutic potential in oncology and virology. For example, compound 40 (a benzamide-thiazole hybrid) is patented for anticancer and antiviral applications, likely due to interactions with cellular targets like kinases or viral proteases . While direct data on this compound is limited, its structural analogs suggest utility in drug discovery pipelines.

Advanced Research Questions

Q. How can reaction conditions for heteroannelation involving this compound be optimized to improve yield and safety?

Challenges include HMPA’s toxicity and moderate yields (60%). Strategies include:

- Solvent substitution : Testing DMA or ionic liquids to reduce toxicity .

- Catalyst screening : Evaluating KF/AlO (used in pyrimidine syntheses) to enhance reaction efficiency .

- Microwave-assisted synthesis : Reducing reaction time and improving homogeneity.

- In situ monitoring : Using HPLC or TLC to track intermediate formation and optimize reaction termination .

Q. How should researchers resolve contradictions between spectroscopic and elemental analysis data for this compound?

Minor discrepancies (e.g., C: 42.88% vs. 42.67%) may arise from sample hydration or instrumental error. Methodological steps include:

- Repeat analyses : Ensuring consistent sample preparation and instrument calibration.

- Complementary techniques : Employing high-resolution mass spectrometry (HRMS) or C NMR for additional validation.

- Computational validation : Comparing experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What role does this compound play in the development of PROTACs (Proteolysis-Targeting Chimeras)?

The 4-amino-2-(methylthio) moiety is integrated into complex PROTAC molecules to enhance target binding and proteasomal degradation. For instance, compound 313 (N-[4-(4-amino-2-(methylthio)-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-carboxamide) leverages this group to recruit E3 ubiquitin ligases, enabling selective protein degradation . Advanced applications require optimizing linker chemistry and pharmacokinetic properties through derivatization (e.g., esterification ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.